(4Z)-2-(2-chlorophenyl)-4-(3-methoxybenzylidene)-1,3-oxazol-5(4H)-one
Description
(4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxyphenylmethylidene group attached to an oxazolone ring
Properties
Molecular Formula |
C17H12ClNO3 |
|---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(3-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO3/c1-21-12-6-4-5-11(9-12)10-15-17(20)22-16(19-15)13-7-2-3-8-14(13)18/h2-10H,1H3/b15-10- |
InChI Key |
YMLADJNCOIDUPY-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2-chlorobenzaldehyde with 3-methoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazolone products.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted oxazolone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: Oxazolone derivatives with additional oxygen functionalities.
Reduction: Reduced oxazolone products with hydrogenated double bonds.
Substitution: Substituted oxazolone derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(2-BROMOPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-FLUOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(2-METHYLPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(2-CHLOROPHENYL)-4-[(3-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
